3-Des(allylthio)methyl-3-bromomethyl Althiazide
CAS No.: 7181-60-4
Cat. No.: VC21107036
Molecular Formula: C8H9BrClN3O4S2
Molecular Weight: 390.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7181-60-4 |
---|---|
Molecular Formula | C8H9BrClN3O4S2 |
Molecular Weight | 390.7 g/mol |
IUPAC Name | 3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Standard InChI | InChI=1S/C8H9BrClN3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15) |
Standard InChI Key | CVTBWXDLAWVRNO-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr |
Canonical SMILES | C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr |
Introduction
Chemical Identity and Structural Characteristics
3-Des(allylthio)methyl-3-bromomethyl Althiazide is a benzothiadiazine derivative characterized by a bromomethyl substitution at the 3-position of the heterocyclic ring system. This compound is distinguished by the absence of the allylthio methyl group that is present in the parent compound Althiazide, as indicated by the "des(allylthio)methyl" component of its name.
Property | Value |
---|---|
CAS Registry Number | 7181-60-4 |
IUPAC Name | 3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Molecular Formula | C8H9BrClN3O4S2 |
Molecular Weight | 390.7 g/mol |
InChI | InChI=1S/C8H9BrClN3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15) |
InChI Key | CVTBWXDLAWVRNO-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr |
The compound features a benzothiadiazine core structure with a bromomethyl group at the 3-position, a chloro substituent at the 6-position, and a sulfonamide group at the 7-position. The 1,1-dioxo designation indicates the presence of two oxygen atoms bonded to the sulfur atom within the heterocyclic ring system .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Des(allylthio)methyl-3-bromomethyl Althiazide is crucial for its handling, storage, and application in pharmaceutical research and development.
Property | Value |
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Physical State | Off-white solid |
Melting Point | 218-220 °C |
Boiling Point | 626.2±65.0 °C (Predicted) |
Density | 1.859±0.06 g/cm³ (Predicted) |
pKa | 7.76±0.40 (Predicted) |
Solubility | Soluble in Dimethyl Sulfoxide and Methanol; Practically insoluble in water |
Storage Condition | Refrigeration recommended |
The bromomethyl group confers specific chemical reactivity to the molecule, particularly in nucleophilic substitution reactions. This reactivity is essential for its role as an intermediate in the synthesis of other benzothiadiazine derivatives, including Althiazide itself .
Pharmacological Profile and Mechanism of Action
3-Des(allylthio)methyl-3-bromomethyl Althiazide belongs to the thiazide class of diuretics, which exert their pharmacological effects primarily through actions on renal physiology.
Diuretic Activity
The compound demonstrates diuretic activity, although potentially with different potency and pharmacokinetic properties compared to Althiazide due to the structural modifications . Its classification as a thiazide diuretic indicates its potential application in conditions characterized by fluid retention and hypertension.
Mechanism of Action
Like other thiazide diuretics, 3-Des(allylthio)methyl-3-bromomethyl Althiazide is believed to act by inhibiting sodium reabsorption in the distal convoluted tubules of the nephron. This mechanism leads to:
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Increased excretion of sodium and water
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Reduced blood volume
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Decreased blood pressure
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Altered electrolyte balance, particularly affecting potassium and magnesium levels
The presence of the bromomethyl group may modify the pharmacodynamic properties compared to other thiazide diuretics, potentially affecting receptor binding characteristics and metabolic stability.
Comparative Analysis with Related Compounds
Understanding the relationship between 3-Des(allylthio)methyl-3-bromomethyl Althiazide and structurally similar compounds provides insights into structure-activity relationships within this class of molecules.
Compound | CAS Number | Key Structural Difference | Molecular Weight | Properties Comparison |
---|---|---|---|---|
3-Des(allylthio)methyl-3-bromomethyl Althiazide | 7181-60-4 | Bromomethyl at position 3 | 390.7 g/mol | Higher reactivity in nucleophilic substitution reactions |
3-Des(allylthio)methyl-3-chloromethyl Althiazide | 1824-47-1 | Chloromethyl at position 3 | 346.2 g/mol | Lower reactivity compared to bromo analogue; similar pharmacological profile |
Althiazide | 5588-16-9 | Contains allylthio methyl group | 383.9 g/mol | Established clinical use as diuretic; lower chemical reactivity at position 3 |
The replacement of the allylthio methyl group in Althiazide with a bromomethyl group in 3-Des(allylthio)methyl-3-bromomethyl Althiazide results in:
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Altered lipophilicity and distribution characteristics
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Modified metabolic stability
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Different chemical reactivity, particularly toward nucleophiles
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Potential changes in receptor binding affinity and selectivity
These structural differences contribute to the unique properties of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, including its utility as a synthetic intermediate .
Research Applications and Findings
The research applications of 3-Des(allylthio)methyl-3-bromomethyl Althiazide span multiple areas, from synthetic chemistry to pharmacological studies.
Synthetic Utility
The compound serves as a valuable intermediate in the preparation of Althiazide and potentially other benzothiadiazine derivatives. The reactive bromomethyl group provides a handle for further chemical modifications, making it versatile in medicinal chemistry research .
Structure-Activity Relationship Studies
Research involving 3-Des(allylthio)methyl-3-bromomethyl Althiazide has contributed to understanding structure-activity relationships within the thiazide class of diuretics. The specific modifications at the 3-position allow for comparative studies with other derivatives to elucidate the structural requirements for optimal pharmacological activity.
Pharmacological Research
Investigations into the diuretic activity of 3-Des(allylthio)methyl-3-bromomethyl Althiazide provide insights into the potential therapeutic applications of modified benzothiadiazine structures. These studies contribute to the broader understanding of diuretic mechanisms and the development of optimized therapeutic agents for conditions such as hypertension and edema .
Spectroscopic Properties and Analytical Methods
Various spectroscopic and analytical techniques are employed for the characterization and quality assessment of 3-Des(allylthio)methyl-3-bromomethyl Althiazide.
Spectroscopic Identification
The compound exhibits characteristic spectral features that facilitate its identification and purity assessment:
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NMR Spectroscopy: Proton and carbon NMR spectra provide information about the structural arrangement, with characteristic signals for the bromomethyl group and the benzothiadiazine ring system.
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Mass Spectrometry: Molecular ion peaks and fragmentation patterns confirm the molecular weight and structural features, with the bromine atom contributing a distinctive isotopic pattern.
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IR Spectroscopy: Characteristic absorption bands for the sulfonamide, sulfonyl, and C-Br functional groups provide additional structural confirmation.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods are commonly employed for purity assessment and quality control of 3-Des(allylthio)methyl-3-bromomethyl Althiazide preparations .
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